Methyl 4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carboxylate
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Overview
Description
Methyl 4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carboxylate is a heterocyclic compound that features an imidazole ring fused with a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylimidazole with a suitable pyrrolidine derivative in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .
Scientific Research Applications
Methyl 4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, including as an antimicrobial and anti-inflammatory agent.
Industry: The compound is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of Methyl 4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound can act as an enzyme inhibitor, modulating the activity of target enzymes .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(1H-imidazol-1-yl)benzoate: Another imidazole derivative with similar chemical properties.
1-Methyl-4-chloromethylimidazole: A related compound used as an intermediate in organic synthesis.
Uniqueness
Methyl 4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carboxylate is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C10H15N3O2 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
methyl 4-(1-methylimidazol-4-yl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C10H15N3O2/c1-13-5-9(12-6-13)7-3-11-4-8(7)10(14)15-2/h5-8,11H,3-4H2,1-2H3 |
InChI Key |
AUSPFFRVNBAOKZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1)C2CNCC2C(=O)OC |
Origin of Product |
United States |
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